6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate, also known as ALC-0315, is a synthetic lipid that has garnered attention primarily for its role in lipid nanoparticles used in mRNA vaccine formulations, such as the Pfizer-BioNTech COVID-19 vaccine. It is classified as an ionizable lipid, which means it can change its charge based on the pH of its environment. This property is crucial for its function in delivering nucleic acids into cells, as it facilitates the encapsulation and release of mRNA.
ALC-0315 is derived from a combination of fatty acid components and amine functionalities. It belongs to a class of compounds known as cationic lipids, which are essential for forming lipid nanoparticles that protect and deliver genetic material. The compound is characterized by a hydroxybutyl group attached to a hexyl chain and a hexyldecanoate moiety, contributing to its amphiphilic nature.
The synthesis of ALC-0315 was first detailed in a patent application by Acuitas Therapeutics in 2017. The process involves several key steps:
This synthetic route highlights the importance of careful control over reaction conditions to ensure high yield and purity of the final product.
The molecular structure of ALC-0315 can be described by its chemical formula, , and it features:
ALC-0315 participates in several significant chemical reactions, particularly in the context of forming lipid nanoparticles for mRNA delivery:
The mechanism by which ALC-0315 facilitates mRNA delivery involves several steps:
This mechanism is critical for effective vaccination strategies, particularly in mRNA-based vaccines.
6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate has several important applications:
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: